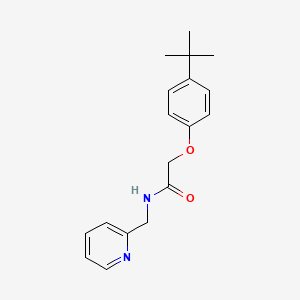![molecular formula C11H13ClN2O2 B5877887 N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
N,N'-[(2-chlorophenyl)methylene]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[(2-chlorophenyl)methylene]diacetamide, commonly known as CCMA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CCMA is a member of the class of Schiff bases, which are compounds that contain a carbon-nitrogen double bond (C=N) and are derived from the condensation of an amine with an aldehyde or ketone.
Mechanism of Action
The exact mechanism of action of CCMA is not fully understood. However, it has been proposed that CCMA may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. CCMA has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It has also been reported to block voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
CCMA has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain and spinal cord. CCMA has also been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
Advantages and Limitations for Lab Experiments
CCMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well documented. However, CCMA has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. CCMA also has a short half-life, which may limit its therapeutic potential.
Future Directions
CCMA has potential for further research in the field of drug development. Future studies could focus on optimizing the synthesis method to improve the yield and purity of CCMA. Additionally, further investigation into the mechanism of action of CCMA could provide insights into its pharmacological properties and potential therapeutic applications. Future studies could also investigate the use of CCMA as a drug delivery system, as well as its potential for use in combination therapies.
Synthesis Methods
CCMA can be synthesized by reacting 2-chlorobenzaldehyde with diethylamine in the presence of acetic acid. The reaction yields a yellow crystalline solid that can be purified by recrystallization from ethanol. The chemical structure of CCMA is shown below:
Scientific Research Applications
CCMA has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. CCMA has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with cyclodextrins.
properties
IUPAC Name |
N-[acetamido-(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(15)13-11(14-8(2)16)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNDEIPTAAPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-[(2-Chlorophenyl)methylene]diacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)

![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)
